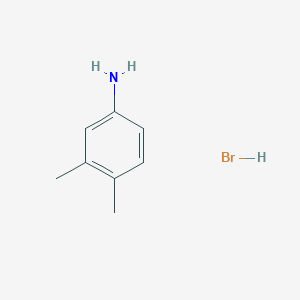

3,4-Dimethylaniline hydrobromide

Description

3,4-Dimethylaniline hydrobromide (CAS 95-64-7) is the hydrobromide salt of 3,4-dimethylaniline (3,4-DMA), a derivative of aniline with two methyl groups at the 3- and 4-positions of the benzene ring. The free base form, 3,4-DMA, is a crystalline powder with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol .

Properties

Molecular Formula |

C8H12BrN |

|---|---|

Molecular Weight |

202.09 g/mol |

IUPAC Name |

3,4-dimethylaniline;hydrobromide |

InChI |

InChI=1S/C8H11N.BrH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H |

InChI Key |

WZVIFYWBZUDFRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C.Br |

Origin of Product |

United States |

Preparation Methods

High-Pressure Ammonolysis of 4-Bromo-ortho-xylene

One classical and industrially relevant method for preparing 3,4-dimethylaniline involves the ammonolysis of 4-bromo-ortho-xylene under high temperature and pressure in the presence of copper catalysts. This method avoids tedious separation steps associated with nitration and reduction routes.

- Reaction : 4-Bromo-ortho-xylene + Ammonia → 3,4-Dimethylaniline

- Conditions : Temperature around 200°C, pressure approximately 900–1000 psi, copper or copper salt catalyst

- Advantages : High yield, isomer-free product, simplified purification

- Reference : US Patent US2347652A (1941) describes this method in detail, emphasizing catalyst choice and reaction parameters for optimal yield.

Catalytic Hydrogenation Reduction of Nitro Precursors

Another synthetic route involves catalytic hydrogenation of nitro-substituted intermediates:

- Starting from 3-chloromethyl-4-methylnitrobenzene, catalytic hydrogenation under alkaline two-phase conditions reduces the nitro group and simultaneously removes chlorine, yielding 3,4-dimethylaniline.

- A water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst is used.

- The catalyst can be recovered and reused multiple times without loss of activity.

- This method is efficient and suitable for industrial scale synthesis.

- Reference: CN Patent CN102952021B (2011).

Nitration and Reduction Route (Classical Method)

- Ortho-xylene is nitrated to form 1-nitro-3,4-dimethylbenzene.

- The nitro compound is then reduced using hydrogen gas and a platinum catalyst.

- This method requires vacuum distillation and extensive purification.

- Less favored industrially due to complexity and lower yield.

Conversion of 3,4-Dimethylaniline to 3,4-Dimethylaniline Hydrobromide

The hydrobromide salt is formed by treating 3,4-dimethylaniline with hydrobromic acid, typically in an organic solvent or aqueous medium, to precipitate the hydrobromide salt.

- This step is straightforward and involves acid-base reaction.

- The hydrobromide salt is more stable and easier to handle than the free amine.

- Purification is usually achieved by recrystallization.

Summary Table of Preparation Methods for 3,4-Dimethylaniline and Its Hydrobromide Salt

Research Findings and Analytical Considerations

- The ammonolysis method provides a direct route to 3,4-dimethylaniline without isomer contamination, improving downstream purity for hydrobromide salt formation.

- Catalytic hydrogenation methods emphasize catalyst design for efficient nitro reduction and halogen removal, enabling greener and more sustainable processes.

- Analytical techniques such as HPLC, UV-Vis spectroscopy, and colorimetric tests are essential for monitoring purity and detecting impurities like residual N,N-dimethylaniline or phenolic contaminants.

- Hydrobromide salts are preferred for stability and ease of handling in pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylaniline hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3,4-Dimethylaniline hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 49–51°C

- Boiling Point : 226°C

- Applications : Used as an intermediate in dyes, pharmaceuticals, and pesticides .

- Toxicity : Classified as acutely toxic (Hazard Class 3) via dermal and inhalation routes .

Its genotoxicity has been confirmed in vitro and in vivo, with studies linking it to cigarette smoke and occupational exposure .

Comparison with Similar Compounds

Structural Isomers of Dimethylaniline (DMA)

Dimethylaniline isomers differ in the positions of methyl groups on the benzene ring. Key isomers include 2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA (Table 1).

Table 1: Structural and Physicochemical Properties of DMA Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,3-DMA | 87-59-2 | C₈H₁₁N | 121.18 | 24–26 | 221–222 |

| 2,6-DMA | 87-62-7 | C₈H₁₁N | 121.18 | 11–13 | 214–216 |

| 3,4-DMA | 95-64-7 | C₈H₁₁N | 121.18 | 49–51 | 226 |

| 3,5-DMA | 108-69-0 | C₈H₁₁N | 121.18 | 8–10 | 221–222 |

Notes:

- All isomers share the same molecular formula and weight but differ in physicochemical properties due to structural variations .

- 3,4-DMA has the highest melting point among isomers, likely due to steric and electronic effects .

Mutagenicity and Carcinogenicity

Table 2: Mutagenic and Carcinogenic Profiles of DMA Isomers

Key Observations :

- 3,4-DMA shows significant genotoxicity but lacks conclusive carcinogenicity data. Its mutagenicity is driven by NAT1-mediated metabolic activation .

- 3,5-DMA and other isomers (e.g., 2,4-DMA) display weaker mutagenic activity, suggesting positional effects on toxicity .

Environmental and Industrial Handling

Adsorption and Removal:

Biological Activity

3,4-Dimethylaniline hydrobromide is a derivative of dimethylaniline, an aromatic amine known for its applications in dye manufacturing and as an intermediate in organic synthesis. The biological activity of this compound is of significant interest due to its potential implications in pharmacology and toxicology.

3,4-Dimethylaniline hydrobromide can be represented by the molecular formula . It is characterized by the presence of two methyl groups attached to the aniline structure, which influences its biological properties.

Biological Activity Overview

The biological activities associated with 3,4-dimethylaniline hydrobromide include:

- Genotoxicity : Studies suggest that similar compounds in the dimethylaniline family exhibit genotoxic effects. For instance, 2,6- and 3,5-dimethylanilines have been implicated in inducing mutations and DNA damage in mammalian cells, indicating that 3,4-dimethylaniline may share similar properties .

- Antioxidant Activity : Research has indicated that derivatives of dimethylaniline can possess antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases .

- Cytotoxicity : In vitro studies have demonstrated that certain dimethylaniline derivatives exhibit cytotoxic effects against various cancer cell lines. The effectiveness can vary significantly based on structural modifications .

Genotoxicity Studies

A study on the genotoxic potential of dimethylanilines revealed that these compounds can induce mutations in bacterial and mammalian cells. The mutagenic potency was assessed using the Ames test, which indicated a significant risk associated with exposure to these compounds .

| Compound | Mutagenicity (Ames Test) | Cell Line Tested |

|---|---|---|

| 2,6-Dimethylaniline | Positive | Salmonella typhimurium |

| 3,5-Dimethylaniline | Positive | CHO Cells |

| 3,4-Dimethylaniline | Pending | Not yet tested |

Antioxidant Activity

In a comparative study assessing antioxidant activities of various dimethylaniline derivatives, it was found that certain modifications led to enhanced DPPH radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related conditions .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 100 |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 140 |

| 3,4-Dimethylaniline Derivative | Data not yet available |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various dimethylaniline derivatives were evaluated against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. Preliminary results indicate that structural variations significantly influence cytotoxicity levels .

| Compound | U-87 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 3,4-Dimethylaniline Derivative | 56 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.